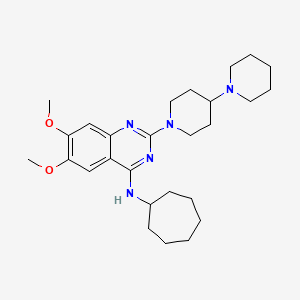
CCR4 アンタゴニスト
概要
説明
C-021 is a synthetic compound with a complex molecular structure. It has garnered attention in the field of medicinal chemistry due to its potential therapeutic effects, particularly as a chemokine receptor antagonist.
科学的研究の応用
C-021 has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly as a chemokine receptor antagonist.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
作用機序
Target of Action
The primary target of the CCR4 Antagonist, also known as C-021 or N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine, is the G-protein-coupled chemokine receptor CCR4 . This receptor plays a crucial role in the immune system, particularly in the chemotaxis of immune cells .
Mode of Action
C-021 acts as a potent antagonist against the CCR4 receptor . It inhibits the binding of the chemokine CCL22 to the CCR4 receptor and prevents CCL22-induced GTPγS recruitment . The IC50 values against CCL22-binding and CCL22-induced GTPγS recruitment are 73 nM and 18 nM, respectively .
Biochemical Pathways
The primary biochemical pathway affected by C-021 is the chemotaxis pathway . By inhibiting the interaction between CCL22 and the CCR4 receptor, C-021 disrupts the chemotaxis of immune cells, affecting their migration and function .
Pharmacokinetics
It is known that the compound is soluble in dmso and ethanol , which may influence its absorption and distribution in the body
Result of Action
The primary result of C-021’s action is the inhibition of CCL22/CCR4-mediated chemotaxis in both murine and human cultures . This can have significant effects on immune cell function and the immune response .
生化学分析
Biochemical Properties
N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine plays a significant role in biochemical reactions, particularly as an antagonist at the mouse CCR4 receptor. This interaction inhibits CCL22-induced chemotaxis, which is a critical process in immune response and inflammation . The compound’s affinity for the CCR4 receptor suggests its potential use in modulating immune responses and treating inflammatory diseases.
Cellular Effects
N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine has been shown to affect various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involved in immune response. The compound’s interaction with the CCR4 receptor affects gene expression and cellular metabolism, leading to changes in cell behavior and function .
Molecular Mechanism
The molecular mechanism of N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine involves its binding interactions with the CCR4 receptor. By inhibiting the receptor’s activity, the compound prevents the binding of its natural ligand, CCL22, thereby blocking the downstream signaling pathways. This inhibition can lead to reduced inflammation and immune response modulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to the compound can lead to sustained modulation of immune responses and reduced inflammation .
Dosage Effects in Animal Models
The effects of N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine vary with different dosages in animal models. At lower doses, the compound effectively modulates immune responses without causing significant adverse effects. At higher doses, toxic effects have been observed, including potential damage to liver and kidney function. These findings highlight the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine is involved in several metabolic pathways, primarily those related to immune response and inflammation. The compound interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels. These interactions are crucial for the compound’s therapeutic effects and its potential use in treating inflammatory diseases .
Transport and Distribution
Within cells and tissues, N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are essential for its biological activity. The compound’s distribution within tissues is critical for its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine is primarily within the cytoplasm, where it interacts with the CCR4 receptor. This localization is essential for its activity and function, as it allows the compound to effectively modulate immune responses and inflammation. The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its proper function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C-021 involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Quinazoline Core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperidine Moiety: This step involves the reaction of the quinazoline core with piperidine derivatives.
Cycloheptyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and stringent quality control measures to monitor reaction conditions and product quality.
化学反応の分析
Types of Reactions
C-021 can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the quinazoline core.
Reduction: This reaction can modify the piperidine moieties.
Substitution: This reaction can introduce different substituents on the quinazoline core or the piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with altered functional groups, while substitution reactions may introduce new substituents on the quinazoline core.
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine: Similar structure but with a piperazine moiety instead of the piperidine moiety.
6,7-Dimethoxy-4-anilinoquinolines: These compounds possess a similar quinazoline core but with an anilino group instead of the piperidine moiety.
Uniqueness
C-021 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a chemokine receptor antagonist sets it apart from other similar compounds .
特性
IUPAC Name |
N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N5O2/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31/h18-21H,3-17H2,1-2H3,(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVBISCFCHREDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


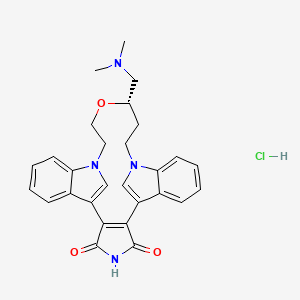


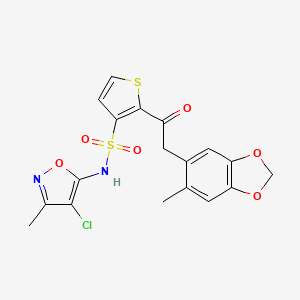

![(1S,5R,6R,7S,9S,11R,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1663639.png)
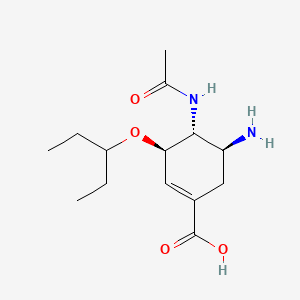
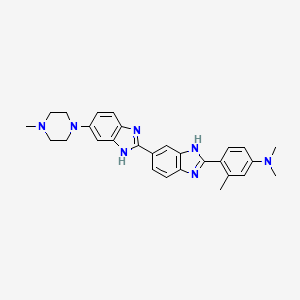

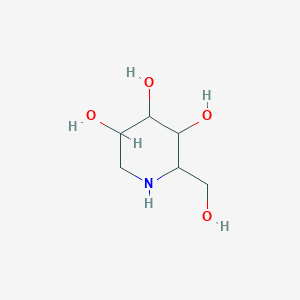
![4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride](/img/structure/B1663647.png)

![(3aR,6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride](/img/structure/B1663650.png)

